
6-Cloro-4-formilpiridin-3-ilcarbamato de terc-butilo
Descripción general
Descripción
Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica y Química Medicinal
6-Cloro-4-formilpiridin-3-ilcarbamato de terc-butilo: es un intermedio versátil en la síntesis orgánica. Su grupo formilo puede someterse a diversas reacciones orgánicas, como la reacción de Vilsmeier-Haack, para formar aldehídos que son fundamentales en la síntesis de compuestos heterocíclicos . Estas estructuras heterocíclicas se encuentran a menudo en productos farmacéuticos, lo que refleja la importancia del compuesto en la química medicinal para el diseño y desarrollo de fármacos.
Ciencia de los Materiales
En la ciencia de los materiales, la porción de piridina de este compuesto se puede utilizar para crear polímeros con propiedades electrónicas específicas. Los derivados de piridina son conocidos por su capacidad de actuar como aceptores de electrones, lo que los hace útiles en la creación de materiales conductores para dispositivos electrónicos .
Química Agrícola
Los grupos cloro y carbamato presentes en este compuesto sugieren posibles aplicaciones en el desarrollo de pesticidas y herbicidas. Los carbamatos son una clase de productos químicos que se han utilizado como insecticidas debido a su capacidad para inhibir la colinesterasa, una enzima necesaria para el correcto funcionamiento del sistema nervioso de un insecto .
Bioconjugación en Proteómica
Este compuesto podría emplearse en técnicas de bioconjugación dentro de la proteómica. El grupo aldehído reactivo se puede utilizar para unir biomoléculas o unir sondas a proteínas o anticuerpos, lo que ayuda en la detección y análisis de proteínas .
Catálisis
El anillo de piridina en This compound puede actuar como ligando en la catálisis. Puede coordinarse con metales para formar complejos que se utilizan como catalizadores en diversas reacciones químicas, incluidas las reacciones de acoplamiento cruzado que son fundamentales en la creación de moléculas orgánicas complejas .
Ciencia Ambiental
En la ciencia ambiental, la capacidad de este compuesto para formar complejos con metales se puede explorar para la remediación de la contaminación por metales pesados. Estos complejos pueden usarse potencialmente para secuestrar metales tóxicos de sitios contaminados .
Propiedades
IUPAC Name |
tert-butyl N-(6-chloro-4-formylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFAVHZVKTXFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)
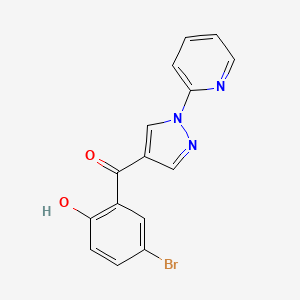
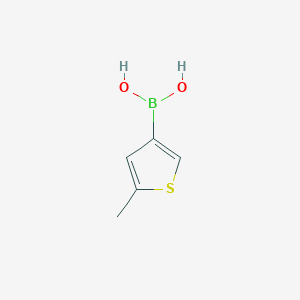


![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)
![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)


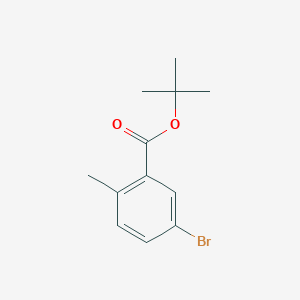
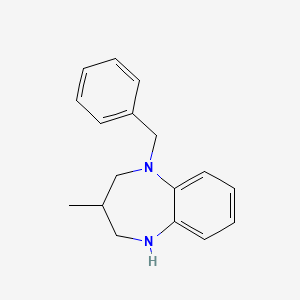

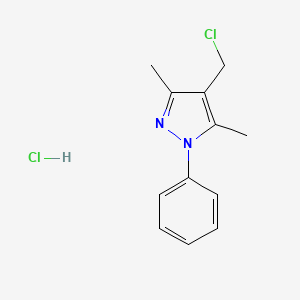
amine](/img/structure/B1525946.png)
